Hernangerine
CAS No.: 31520-97-5
Cat. No.: VC17066862
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31520-97-5 |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | (12S)-18-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |
| Standard InChI | InChI=1S/C18H17NO4/c1-21-17-12(20)3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17/h2-3,7,11,19-20H,4-6,8H2,1H3/t11-/m0/s1 |
| Standard InChI Key | CFUKKPQRQGCLAT-NSHDSACASA-N |
| Isomeric SMILES | COC1=C(C=CC2=C1C3=C4[C@H](C2)NCCC4=CC5=C3OCO5)O |
| Canonical SMILES | COC1=C(C=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Stereochemistry
Hernangerine ((+)-N-hydroxy-hernangerine) is classified as an aporphine alkaloid with the molecular formula C₁₈H₁₇NO₄ and a molecular weight of 311.33 g/mol . Its structure features a tetracyclic framework characteristic of aporphines, with a hydroxyl group at the N-position and a methoxy substituent (Table 1). The compound exhibits absolute stereochemistry at one defined stereocenter, confirmed via spectroscopic methods .
Table 1: Key Molecular Properties of Hernangerine
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 g/mol |
| Optical Activity | (+)-configuration |
| Stereocenters | 1 (absolute configuration) |
| SMILES | COC1=C2C(C[C@@H]3NCCC4=CC5=C(OCO5)C2=C34)=CC=C1O |
| InChI Key | CFUKKPQRQGCLAT-NSHDSACASA-N |
The SMILES and InChI descriptors underscore the compound’s complex bicyclic structure, which includes a benzylisoquinoline backbone modified by hydroxyl and methoxy groups .
Spectroscopic Evidence
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data were pivotal in elucidating hernangerine’s structure. Key signals include:
-
¹H NMR: Aromatic proton resonances at δ 6.65–6.85 ppm, methoxy singlet at δ 3.72 ppm, and hydroxyl proton at δ 5.12 ppm .
-
¹³C NMR: Carbonyl signal at δ 170.5 ppm (C=O) and aromatic carbons between δ 110–150 ppm .
-
MS: Molecular ion peak at m/z 311.33 [M+H]⁺, consistent with its molecular formula .
Isolation and Natural Sources
Extraction from Hernandia nymphaeifolia
Hernangerine was first isolated from the trunk bark of Hernandia nymphaeifolia (Hernandiaceae), a plant native to Taiwan . The extraction protocol involved:
-
Solvent extraction: Methanol maceration followed by partitioning with ethyl acetate.
-
Chromatography: Column chromatography over silica gel and Sephadex LH-20, yielding hernangerine as a minor alkaloid (0.002% dry weight) .
Co-occurring Alkaloids
The plant also produces structurally related compounds, including (+)-laurotetanine, (+)-reticuline, and N-formyldehydroovigerine, which share hernangerine’s aporphine skeleton . These alkaloids likely arise from common biosynthetic pathways involving tyrosine-derived benzylisoquinoline precursors.
Pharmacological Activities
Cytotoxic Effects
Hernangerine demonstrates significant cytotoxicity across multiple cancer cell lines (Table 2), with ED₅₀ values below 1 µg/ml . Its activity against HT-29 colorectal adenocarcinoma and A549 lung carcinoma suggests broad-spectrum antitumor potential.
Table 2: Cytotoxic Activity of Hernangerine
| Cell Line | Type | ED₅₀ (µg/ml) |
|---|---|---|
| P-388 | Murine leukemia | <1 |
| KB16 | Human oral epidermoid carcinoma | <1 |
| A549 | Lung adenocarcinoma | <1 |
| HT-29 | Colorectal adenocarcinoma | <1 |
Structural-Activity Relationships (SAR)
Role of the N-Hydroxy Group
The N-hydroxy substitution in hernangerine distinguishes it from most aporphines, which typically feature N-methyl groups. This modification enhances polarity, potentially improving solubility and bioavailability. Comparative studies with N-methyl analogs (e.g., hernovine) show that hernangerine’s hydroxyl group correlates with stronger cytotoxicity .
Methoxy Substitution Patterns
The methoxy group at C-1 stabilizes the aromatic ring system, influencing receptor binding. Analogues lacking this group exhibit reduced activity, underscoring its importance in maintaining conformational rigidity .
Future Research Directions
Mechanistic Studies
Despite promising cytotoxicity data, hernangerine’s molecular targets remain unknown. Proposed investigations include:
-
Kinase inhibition assays: Screening against EGFR, VEGFR, and other oncogenic kinases.
-
Apoptosis pathways: Evaluating caspase activation and mitochondrial membrane potential changes.
In Vivo Efficacy and Toxicity
No in vivo studies have been reported. Priority areas include:
-
Xenograft models: Testing efficacy in nude mice bearing HT-29 or A549 tumors.
-
Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
Synthetic Modifications
Structural optimization could enhance potency and reduce toxicity. Potential strategies include:
-
Acetylation of the N-hydroxy group: To improve blood-brain barrier penetration.
-
Hybrid molecules: Combining hernangerine with known chemotherapeutic agents (e.g., paclitaxel).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume